molecular formula C22H16ClNO3S2 B2466216 Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 391866-76-5

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2466216
CAS No.: 391866-76-5
M. Wt: 441.94
InChI Key: JVACQDQYPBDODF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H16ClNO3S2 and its molecular weight is 441.94. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S2/c1-2-27-22(26)19-15(12-17(29-19)13-8-4-3-5-9-13)24-21(25)20-18(23)14-10-6-7-11-16(14)28-20/h3-12H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVACQDQYPBDODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with In3+ and Pb2+ ions occurs in a DMF/H2O tris buffer solution. This suggests that the compound’s activity may be influenced by factors such as pH, temperature, and the presence of other ions or molecules in the environment.

Biological Activity

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₃ClN₂O₃S₂
  • Molar Mass : 380.87 g/mol
  • CAS Number : 329220-66-8

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity : Studies have shown that certain thiophene derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating specific signaling pathways such as p38/MAPK . This suggests that the compound may have potential as an anticancer agent.
  • Antimicrobial Properties : Benzo[b]thiophene derivatives have demonstrated significant antimicrobial activity against various pathogens, including Gram-positive bacteria and fungi. For instance, compounds in this class have shown low minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating their potential as effective antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that benzo[b]thiophenes possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Research Findings

A review of the literature reveals several key studies that highlight the biological activity of related compounds:

StudyFindings
Study on Anticancer Activity Demonstrated that certain derivatives induce apoptosis in cervical cancer cells through ROS-mediated pathways .
Antimicrobial Evaluation Found low MIC values for benzo[b]thiophene derivatives against various pathogens, showcasing their potential as antimicrobial agents .
In Silico ADME Studies Showed favorable absorption, distribution, metabolism, and excretion (ADME) profiles for several benzo[b]thiophene derivatives, suggesting good drug-likeness .

Case Studies

  • Cervical Cancer Treatment : A study investigated the effects of a related compound on SiHa cervical cancer cells. The results indicated that treatment led to increased ROS levels and subsequent apoptosis through the activation of the p38/MAPK pathway . This highlights the potential therapeutic application of thiophene derivatives in oncology.
  • Antimicrobial Screening : Another study focused on synthesizing and evaluating 3-halobenzo[b]thiophenes for their antimicrobial properties. The results indicated significant efficacy against both bacterial and fungal strains, reinforcing the potential use of these compounds in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step routes, including:

  • Palladium-catalyzed cross-coupling to introduce aryl groups (e.g., phenyl or chlorophenyl substituents) .
  • Gewald reaction for thiophene ring formation, using ethyl cyanoacetate, sulfur, and ketones under microwave-assisted conditions to reduce reaction time and improve yield .
  • Amidation reactions to attach the 3-chlorobenzo[b]thiophene-2-carboxamido group, requiring anhydrous conditions and catalysts like triethylamine .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (e.g., solvent polarity, temperature) to minimize by-products. Microwave-assisted synthesis improves scalability .

Q. How can advanced spectroscopic techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions on the thiophene and benzo[b]thiophene rings, with emphasis on splitting patterns for aromatic protons .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding from the amide group) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isotopic peaks for chlorine atoms .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Data Analysis : Compare assay conditions (e.g., cancer cell lines, dose ranges, incubation times). For example, studies on related thiophene derivatives show variability in IC50_{50} values due to differences in cell permeability or metabolic stability .
  • Control Experiments : Include positive controls (e.g., doxorubicin) and assess solvent effects (e.g., DMSO concentration) to normalize activity measurements .
  • Mechanistic Profiling : Use kinase inhibition assays or protein binding studies to identify specific targets (e.g., tyrosine kinases) that may explain divergent results .

Q. How do substituents (e.g., chloro, phenyl, ester groups) influence the compound’s electronic properties and interactions with biological targets?

  • Computational Modeling : Density Functional Theory (DFT) calculations reveal electron-withdrawing effects of the chloro group, which enhance electrophilic character at the thiophene ring, potentially increasing reactivity with nucleophilic residues in enzymes .
  • Structure-Activity Relationship (SAR) : Compare derivatives lacking the 3-chlorobenzo[b]thiophene moiety; studies show that this group is critical for anti-proliferative activity by enabling π-π stacking with DNA or protein pockets .
  • Solubility Studies : The ethyl ester group improves lipid solubility, as shown in logP measurements, but may reduce aqueous bioavailability—a trade-off requiring formulation adjustments .

Q. What computational methods predict the compound’s reactivity and guide synthetic modifications for enhanced bioactivity?

  • In Silico Tools :

  • Molecular docking (AutoDock Vina) identifies potential binding modes with targets like cyclooxygenase-2 (COX-2) or β-tubulin, prioritizing modifications to the carboxamido group for stronger hydrogen bonding .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., reducing hepatic toxicity by replacing the chloro group with a trifluoromethyl group) .
    • Retrosynthetic Analysis : Tools like Synthia propose alternative routes (e.g., Suzuki-Miyaura coupling) to introduce diverse aryl groups at the 5-phenyl position .

Data Contradiction Analysis

  • Example : A study reports high cytotoxicity (IC50_{50} = 2.1 µM) in MCF-7 cells , while another observes minimal activity (IC50_{50} > 50 µM) in the same line. Potential causes include:
    • Purity discrepancies : Impurities from incomplete amidation (e.g., residual 3-chlorobenzo[b]thiophene-2-carboxylic acid) may skew results. Validate purity via HPLC (>95%) .
    • Assay variability : Differences in MTT vs. SRB assay protocols can alter viability readings .

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